2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one
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Overview
Description
2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one is an organic compound that features a phenoxy group substituted with two methyl groups at the 2 and 4 positions, a piperazine ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with an appropriate halogenated propanone under basic conditions to form the phenoxy intermediate.
Piperazine Substitution: The phenoxy intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy or piperazine derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenoxy)-1-(piperidin-1-YL)propan-1-one: Similar structure but with a piperidine ring instead of piperazine.
2-(2,4-Dimethylphenoxy)-1-(morpholin-1-YL)propan-1-one: Contains a morpholine ring instead of piperazine.
Uniqueness
2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, may enhance its binding affinity to certain receptors, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-11-4-5-14(12(2)10-11)19-13(3)15(18)17-8-6-16-7-9-17/h4-5,10,13,16H,6-9H2,1-3H3 |
InChI Key |
GBHANYNRBPPGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)C |
Origin of Product |
United States |
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